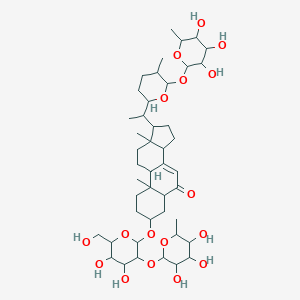
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mecanismo De Acción
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine is believed to act primarily by increasing the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating motivation, reward, and arousal.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to produce a range of effects on the body and brain, including changes in mood, perception, and thought processes. It can cause visual and auditory hallucinations, altered sense of time and space, and changes in emotional and cognitive processing. It may also produce physical effects, such as increased heart rate and blood pressure, dilated pupils, and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has several advantages as a research tool, including its ability to selectively bind to serotonin receptors and produce specific effects on mood and cognition. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols. Additionally, there is limited research on the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several areas of future research that could be explored with N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, including its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, researchers could investigate its effects on other neurotransmitter systems, such as the endocannabinoid system, which is involved in regulating pain, appetite, and mood. Finally, further studies could be conducted to determine the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use and its potential for abuse and addiction.
Métodos De Síntesis
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine can be synthesized using a variety of methods, including the reduction of 2,5-dimethoxyphenylacetonitrile with lithium aluminum hydride or sodium borohydride, or the reaction of 2,5-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been the subject of several scientific studies, particularly in the fields of pharmacology and neuroscience. Researchers have investigated its effects on serotonin receptors, which are involved in regulating mood, cognition, and behavior. N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to bind to these receptors and activate them, leading to alterations in perception, mood, and thought processes.
Propiedades
Nombre del producto |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
|---|---|
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
InChI |
InChI=1S/C21H25N/c1-21(2,22(3)4)17-11-16-20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,16H2,1-4H3 |
Clave InChI |
ZZGNRQDFJUEJJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
SMILES canónico |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


